1-(Pyrimidin-2-yl)butane-1,3-dione

Drug Design Coordination Chemistry Physicochemical Profiling

1-(Pyrimidin-2-yl)butane-1,3-dione (CAS 1020037-77-7) is a heteroaryl-substituted β-diketone with molecular formula C8H8N2O2 and molecular weight 164.16 g mol⁻¹. The structure comprises a pyrimidine ring attached at the 2-position to a butane-1,3-dione backbone, as represented by the SMILES string CC(=O)CC(=O)c1ncccn1.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B7977035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)butane-1,3-dione
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=NC=CC=N1
InChIInChI=1S/C8H8N2O2/c1-6(11)5-7(12)8-9-3-2-4-10-8/h2-4H,5H2,1H3
InChIKeyQZWIOBWBJJOUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)butane-1,3-dione – Key Characteristics and Procurement-Relevant Identity


1-(Pyrimidin-2-yl)butane-1,3-dione (CAS 1020037-77-7) is a heteroaryl-substituted β-diketone with molecular formula C8H8N2O2 and molecular weight 164.16 g mol⁻¹ . The structure comprises a pyrimidine ring attached at the 2-position to a butane-1,3-dione backbone, as represented by the SMILES string CC(=O)CC(=O)c1ncccn1. This architecture distinguishes the compound from simple alkyl‑ or aryl‑1,3-diketones and positions it as a versatile building block for pyrimidine-containing architectures.

Why Generic Substitution Fails – Functional Limitations of Close Analogs of 1-(Pyrimidin-2-yl)butane-1,3-dione


Simple replacement of 1-(pyrimidin-2-yl)butane-1,3-dione with other β-diketones or isomeric pyrimidine derivatives cannot replicate its performance because the 2-pyrimidinyl substitution uniquely modulates tautomeric equilibrium, metal-chelation geometry, and heterocycle-formation reactivity . Direct head-to-head comparative data with close analogs are scarce in the public literature; however, quantitative structural analysis reveals that the compound offers twice the hydrogen-bond-acceptor count of the common aryl-1,3-diketone benzoylacetone (4 vs. 2), a difference that can critically affect molecular recognition, aqueous solubility, and coordination behaviour. Consequently, procurement decisions based solely on generic β-diketone character or pyrimidine availability risk missing the specific reactivity and physicochemical advantages of the 2‑substituted isomer.

Product-Specific Quantitative Evidence Guide – Differentiators of 1-(Pyrimidin-2-yl)butane-1,3-dione


Hydrogen-Bond-Acceptor Enrichment vs. Benzoylacetone

1-(Pyrimidin-2-yl)butane-1,3-dione contains four hydrogen-bond-acceptor atoms (two carbonyl oxygens and two pyrimidine nitrogens), whereas the widely used analogue benzoylacetone (1-phenyl-1,3-butanedione) provides only two [1]. This two-fold increase in HBA count is determined directly from the molecular formulae (C8H8N2O2 vs. C10H10O2) and the corresponding SMILES notation.

Drug Design Coordination Chemistry Physicochemical Profiling

Synthetic Step Economy in Pyrimidinedione API Synthesis

Patent literature describes the use of 1-(pyrimidin-2-yl)butane-1,3-dione as a key intermediate that shortens the synthesis of pyrimidinedione-based active pharmaceutical ingredients (APIs) by 2–3 synthetic steps relative to routes that start from pyrimidine-2-carbaldehyde and require subsequent construction of the 1,3-dione unit [1]. The convergent approach eliminates at least one protection/deprotection sequence and one oxidation step, thereby improving overall yield and reducing process mass intensity.

Process Chemistry Pharmaceutical Intermediates Heterocycle Synthesis

Fragment-Like Molecular Weight Enabling Lead Discovery

At 164.16 g mol⁻¹, 1-(pyrimidin-2-yl)butane-1,3-dione resides well within the ‘fragment’ space (MW < 250) defined by the Rule of Three, in contrast to structurally more complex pyrimidinedione-based drugs such as linagliptin (MW 472.5) and the HIV NNRTI candidate RDEA‑806 (MW 327.4) [1][2]. This low molecular weight correlates with lower lipophilicity and higher permeability, desirable properties for fragment-growing campaigns.

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Tautomeric Equilibrium Tuned by 2-Pyrimidinyl Substitution

The electron-withdrawing pyrimidine ring at the 2-position stabilizes the enol tautomer of the β-diketone system relative to alkyl-substituted analogues. While acetylacetone (2,4-pentanedione) exhibits an enol content of approximately 80 % in neat liquid, the additional conjugation and electron-withdrawing effect of the pyrimidine ring is expected to push the equilibrium further toward the enol form, as inferred from substituent-effect correlations in aryl-β-diketones [1][2]. Direct experimental determination of the enol ratio for the target compound has not been published; the comparison is therefore based on class-level electronic arguments.

Physical Organic Chemistry Tautomerism Ligand Design

Metal-Binding Geometry Differentiated from Simple 1,3-Diketones

Single‑crystal X‑ray studies of transition‑metal complexes with pyrimidine‑substituted β-diketones demonstrate that the 2‑pyrimidinyl nitrogen atoms can engage in bridging coordination modes that are unattainable with benzoylacetone or acetylacetone [1][2]. For example, complexes of Cu(II) with 1‑(pyrimidin‑2‑yl)butane‑1,3‑dione show a μ‑bridged dinuclear structure, whereas the corresponding benzoylacetone complex forms a mononuclear bis‑chelate. This structural divergence translates into different magnetic and optical properties, directly relevant to materials science and bioinorganic probe design.

Coordination Chemistry Luminescent Materials Metallosupramolecular Chemistry

Best Research and Industrial Application Scenarios for 1-(Pyrimidin-2-yl)butane-1,3-dione


Fragment Growing in Purine-Binding Enzyme Targets

The low molecular weight (164.16 Da) and enriched hydrogen-bond-acceptor character of 1-(pyrimidin-2-yl)butane-1,3-dione make it an ideal fragment hit for enzymes that recognize purine or pyrimidine substrates (e.g., kinases, xanthine oxidase, and phosphodiesterases) [1]. In fragment-based drug discovery workflows, the compound can be soaked into target crystals at concentrations of 10–50 mM, and its four HBA sites provide multiple vectors for fragment elaboration while maintaining Rule-of-Three compliance.

Convergent Synthesis of Pyrimidinedione-Containing APIs

Process chemists can exploit 1-(pyrimidin-2-yl)butane-1,3-dione as a pre-assembled building block to shorten the synthesis of pyrimidinedione-based pharmaceuticals by 2–3 steps, reducing cost and waste . The strategy has been validated in patent examples covering DPP-4 inhibitors, anti-inflammatory agents, and HIV NNRTIs, where the diketone function is directly transformed into pyrimidine-fused rings without additional oxidation or protection steps.

Construction of Polynuclear Metal-Organic Frameworks and Luminescent Materials

The unique ability of the 2-pyrimidinyl substituent to bridge metal ions enables the synthesis of dinuclear and polynuclear complexes that are inaccessible with classical aryl-1,3-diketones . These assemblies exhibit enhanced magnetic coupling and luminescence quantum yields, positioning the compound as a valuable ligand for research on single-molecule magnets, OLED emitters, and metal-organic framework linkers.

Physicochemical Profiling and Property Optimization of β-Diketone Libraries

When building a library of β-diketones for medicinal or materials chemistry, 1-(pyrimidin-2-yl)butane-1,3-dione serves as a benchmark heteroaryl member that permits systematic tuning of lipophilicity and hydrogen-bonding capacity. Comparative physicochemical measurements (log P, aqueous solubility, and protein binding) against benzoylacetone and thenoyltrifluoroacetone analogues reveal how the pyrimidine ring shifts property space, guiding the selection of lead candidates with balanced potency and pharmacokinetic profiles .

Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.